
(But-3-yn-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-3-yn-2-yl)cyclohexane is an organic compound with the molecular formula C10H16. It consists of a cyclohexane ring substituted with a but-3-yn-2-yl group. This compound is of interest due to its unique structure, which combines the properties of both cycloalkanes and alkynes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)cyclohexane typically involves the alkylation of cyclohexane with a but-3-yn-2-yl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexane, followed by the addition of the but-3-yn-2-yl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(But-3-yn-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation.
Substitution: Bases like sodium amide (NaNH2) or lithium diisopropylamide (LDA) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(But-3-yn-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (But-3-yn-2-yl)cyclohexane depends on its specific application. In chemical reactions, the alkyne group can participate in various transformations, such as cycloadditions and coupling reactions. The cyclohexane ring provides stability and rigidity to the molecule, influencing its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A saturated cyclic hydrocarbon with similar structural features but lacking the alkyne group.
But-3-yne: An alkyne with a similar functional group but without the cyclohexane ring.
Cyclohexylacetylene: A compound with both a cyclohexane ring and an alkyne group, similar to (But-3-yn-2-yl)cyclohexane.
Uniqueness
This compound is unique due to the combination of a cyclohexane ring and an alkyne group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical transformations and applications.
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
but-3-yn-2-ylcyclohexane |
InChI |
InChI=1S/C10H16/c1-3-9(2)10-7-5-4-6-8-10/h1,9-10H,4-8H2,2H3 |
InChI Key |
JIXMCUJGRXYFNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


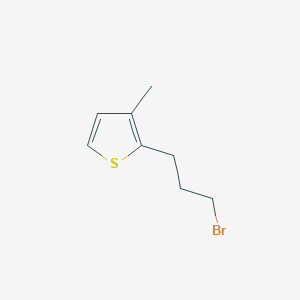
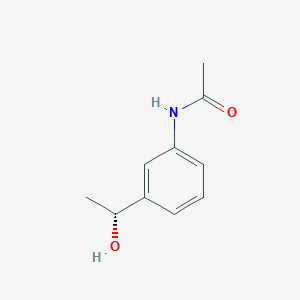

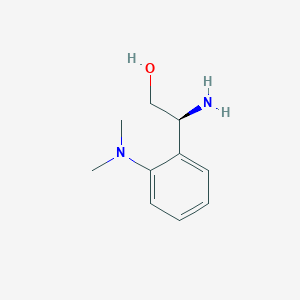
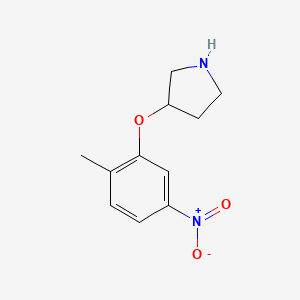




![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
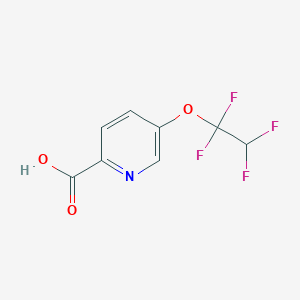
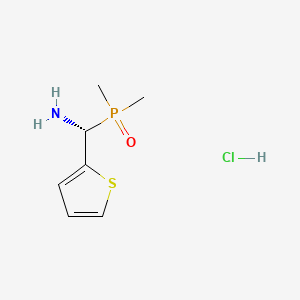
![4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine](/img/structure/B15322612.png)
![1-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15322614.png)
